![molecular formula C22H27N5O2 B2514816 1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione CAS No. 919030-97-0](/img/structure/B2514816.png)
1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione" is a structurally complex molecule that falls within the purine derivative family. Purine derivatives are known for their diverse biological activities and potential therapeutic applications. The compound is likely to have been synthesized as part of efforts to explore new pharmacologically active agents, particularly those that might interact with adenosine receptors, given the interest in purine-based structures in this context.
Synthesis Analysis
The synthesis of purine derivatives often involves the strategic functionalization of the purine core. For instance, the synthesis of 6-(substituted-imidazol-1-yl)purines involves the treatment of dichloropurine with imidazole and subsequent reactions to introduce various substituents at the C6 position . Similarly, the synthesis of 1,3,8-trisubstituted purine-2,6-diones includes cyclization of carboxamide intermediates, with hexamethyldisilazane being a key reagent for achieving higher yields and easier purification . These methods reflect the general strategies that might be employed in the synthesis of the compound , which includes multiple substituents at various positions on the purine core.
Molecular Structure Analysis
The molecular structure of purine derivatives can significantly influence their biological activity. X-ray crystallography of similar compounds has revealed that the purine and appended azolyl rings can adopt coplanar or twisted conformations, which can affect the shielding of the N7 atom on the purine ring . The degree of coplanarity or twist in the structure of "1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione" would be an important factor in its interaction with biological targets.
Chemical Reactions Analysis
The reactivity of purine derivatives is often explored in the context of their potential as pharmaceutical agents. For example, the introduction of imidazole at the C6 position of purine nucleosides via modified Appel reactions and subsequent solvolysis of the glycosyl linkage is a key reaction in the synthesis of 6-(imidazol-1-yl)purines . The chemical reactions involved in the synthesis and further functionalization of the compound would be critical to understanding its chemical behavior and potential as a lead compound in drug discovery.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of various substituents can enhance the hydrophilicity of the molecules, as seen in the structure-activity relationship studies of imidazo[2,1-f]purinones, which aimed to improve both potency and hydrophilicity . The specific physical and chemical properties of "1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione" would be determined by its unique combination of functional groups and their positions on the purine core.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Mesoionic Purinone Analogs :The synthesis of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, which are analogs of purine-2,8-dione, has been explored for their unique chemical properties. These compounds predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions, indicating their potential for further chemical modifications and applications in various research fields (Coburn & Taylor, 1982).
4-Alkyl- or 4-Phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones Synthesis :The study presents the intramolecular alkylation approach to obtain new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, showcasing a methodological advancement in the synthesis of complex purine derivatives (Simo, Rybár, & Alföldi, 1998).
Biological Evaluation and Potential Applications
Antidepressant and Anxiolytic Potential :Research into 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has shown potential antidepressant and anxiolytic effects, with some compounds behaving as promising candidates in preliminary pharmacological studies. This indicates their significance in the development of new therapeutic agents (Zagórska et al., 2016).
A3 Adenosine Receptor Antagonists :New derivatives of pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione have been identified as potent and selective antagonists of the A3 adenosine receptors. This discovery is crucial for the development of drugs targeting diseases mediated by these receptors, highlighting the therapeutic potential of these compounds (Baraldi et al., 2005).
Propiedades
IUPAC Name |
6-butan-2-yl-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-7-14(3)26-15(4)16(5)27-18-19(23-21(26)27)24(6)22(29)25(20(18)28)12-17-11-9-8-10-13(17)2/h8-11,14H,7,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWDFKAZNZXYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2514734.png)
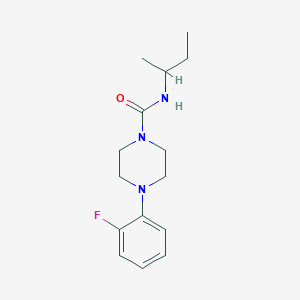
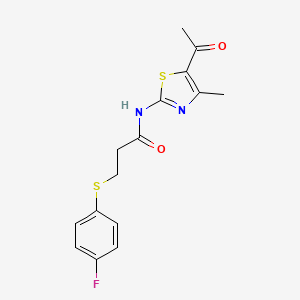

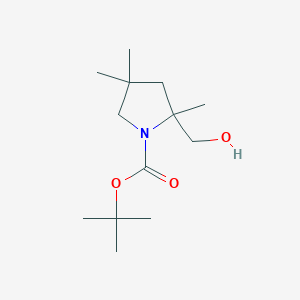
![N-(2-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2514741.png)
![2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid](/img/structure/B2514744.png)
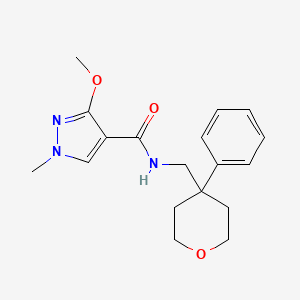
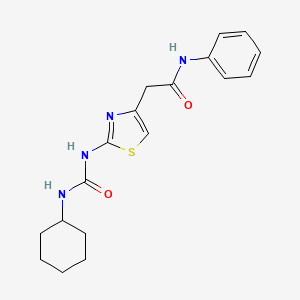
![(Z)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2514750.png)
![1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2514751.png)


![3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514755.png)